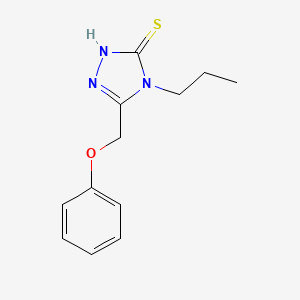

5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol

説明

5-(Phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of phenoxymethyl halides with 4-propyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

化学反応の分析

Types of Reactions

5-(Phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

5-(Phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure facilitates various chemical reactions including:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : It can be reduced to yield corresponding sulfides.

- Substitution Reactions : The phenoxymethyl group can be replaced with other nucleophiles .

Biology

In biological research, this compound has been investigated for its potential antimicrobial and antifungal properties. Studies indicate that it may inhibit the growth of various pathogens by interfering with their metabolic pathways. For example, research has shown that triazole derivatives exhibit significant antifungal activity against strains like Candida albicans and Aspergillus niger .

Medicine

The therapeutic potential of this compound is being explored in areas such as:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes .

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as:

- Corrosion Inhibitors : Its thiol group provides protective properties against metal corrosion.

- Catalysts : The compound can act as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential use as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in a mouse model of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling when treated with varying doses of this compound compared to control groups.

作用機序

The mechanism of action of 5-(phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring may also interact with metal ions or other biomolecules, affecting various biochemical pathways.

類似化合物との比較

Similar Compounds

Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group.

4-Propyl-1,2,4-triazole: A simpler triazole derivative without the phenoxymethyl group.

生物活性

5-(Phenoxymethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its antioxidant, antibacterial, and anticancer activities.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 249.33 g/mol. The compound features a triazole ring substituted with a phenoxymethyl group and a propyl chain, which contribute to its biological activity.

Antioxidant Activity

Antioxidant activity is a crucial property for many therapeutic agents. Studies have demonstrated that triazole derivatives exhibit significant antioxidant capabilities. For instance, the DPPH and ABTS radical scavenging assays are commonly used to evaluate this property. In these assays, compounds are tested at various concentrations to determine their ability to neutralize free radicals.

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| This compound | Data not available | Data not available |

While specific data for this compound may be limited, related triazole derivatives have shown promising results in antioxidant assays, suggesting potential efficacy in reducing oxidative stress .

Antibacterial Activity

The antibacterial properties of this compound have been explored through various studies. It has been tested against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In antimicrobial studies, triazole derivatives often demonstrate varying degrees of effectiveness against pathogenic bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Candida albicans | Data not available |

These studies indicate that certain triazole compounds exhibit significant antibacterial activity, with some showing potency comparable to established antibiotics . Molecular docking studies have further validated these findings by demonstrating strong binding affinities of triazole derivatives to bacterial enzyme targets .

Anticancer Activity

Recent research has highlighted the potential of triazole derivatives in cancer therapy. A study focusing on related compounds indicated selective cytotoxic effects against melanoma cells. The compound B9 (a derivative) exhibited a notable cytotoxic effect on human melanoma cells while sparing normal cells.

Case Study: Melanoma Cells

In vitro studies revealed that B9 induced cell cycle arrest and reduced melanin production in melanoma cells:

| Parameter | Result |

|---|---|

| Cytotoxicity | 4.9-fold selectivity |

| Cell Cycle Arrest | S phase |

| Melanin Content Reduction | Significant decrease |

These findings suggest that triazole derivatives could serve as promising candidates for novel anticancer therapies .

特性

IUPAC Name |

3-(phenoxymethyl)-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-2-8-15-11(13-14-12(15)17)9-16-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEGKLFXEHWCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167079 | |

| Record name | 2,4-Dihydro-5-(phenoxymethyl)-4-propyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134335-21-9 | |

| Record name | 2,4-Dihydro-5-(phenoxymethyl)-4-propyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134335-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-(phenoxymethyl)-4-propyl-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。